Cas no 511256-36-3 ((S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE)

(S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE structure
511256-36-3 structure
Product Name:(S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE
Número CAS:511256-36-3
MF:C11H11F6N
Megavatios:271.202163934708
MDL:MFCD07779108
CID:68351
PubChem ID:11608744
Update Time:2025-06-23

(S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE Propiedades químicas y físicas

Nombre e identificación

    • (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
    • (1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine
    • PC1166
    • (-)-[(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]methylamine
    • N-[(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]-N-methylamine
    • SCHEMBL3154962
    • (S)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine
    • [(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine
    • MFCD07779108
    • DTXSID40469394
    • PS-7279
    • CS-0180969
    • A821778
    • AKOS015850627
    • [(S)-1-(3,5-bis-trifluoromethyl-phenyl)-ethyl]-methyl-amine
    • 511256-36-3
    • (1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methyl-ethanamine
    • (S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE
    • MDL: MFCD07779108
    • Renchi: 1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3/t6-/m0/s1
    • Clave inchi: ZHIAARPZLAPMHX-LURJTMIESA-N
    • Sonrisas: FC(C1C=C(C(F)(F)F)C=C(C=1)[C@H](C)NC)(F)F

Atributos calculados

  • Calidad precisa: 271.08000
  • Masa isotópica única: 271.07956833g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 2
  • Complejidad: 250
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.5
  • Superficie del Polo topológico: 12Ų

Propiedades experimentales

  • PSA: 12.03000
  • Logp: 4.39550

(S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE Información de Seguridad

  • Instrucciones de peligro: Irritant
  • Señalización de mercancías peligrosas: Xi

(S)-N-METHYL-1-3,5-BIS(TRIFLUOROMETHYL)PHENYLETHYLAMINE PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
M225358-10mg
(S)-N-METHYL-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE
511256-36-3
10mg
$ 50.00 2022-06-04
TRC
M225358-50mg
(S)-N-METHYL-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE
511256-36-3
50mg
$ 70.00 2022-06-04
TRC
M225358-100mg
(S)-N-METHYL-1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE
511256-36-3
100mg
$ 95.00 2022-06-04
Apollo Scientific
PC1166-1g
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
511256-36-3
1g
£224.00 2025-02-19
eNovation Chemicals LLC
D257239-1g
(S)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine
511256-36-3 95%
1g
$388 2024-06-09
Key Organics Ltd
PS-7279-1MG
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
511256-36-3 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
PS-7279-5MG
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
511256-36-3 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
PS-7279-10MG
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
511256-36-3 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
PS-7279-20MG
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
511256-36-3 >90%
20mg
£76.00 2023-04-17
Key Organics Ltd
PS-7279-50MG
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
511256-36-3 >90%
50mg
£102.00 2025-02-09
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